molecular formula C12H21N3 B13254132 N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B13254132
M. Wt: 207.32 g/mol
InChI Key: GNUWWWLYNKXQKU-UHFFFAOYSA-N
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Description

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine is a secondary amine characterized by a pyrazole ring substituted with an ethyl group at the 1-position and a cyclohexylmethylamine moiety at the 4-position.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

N-(cyclohexylmethyl)-1-ethylpyrazol-4-amine

InChI

InChI=1S/C12H21N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h9-11,13H,2-8H2,1H3

InChI Key

GNUWWWLYNKXQKU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine and its analogs, based on available evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Data
This compound 1-Ethyl, 4-(cyclohexylmethyl)amine C₁₂H₂₁N₃ 207.32 (estimated) Discontinued commercial availability
1-(1-Ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine Cyclohexane directly bonded to pyrazole C₁₁H₁₉N₃ 193.29 CAS: 1249176-23-5; no reported bioactivity
n-Cyclohexyl-1-methyl-1H-pyrazol-4-amine 1-Methyl, 4-cyclohexylamine C₁₀H₁₇N₃ 179.26 CAS: 1153291-42-9; pharmaceutical intermediate
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-Methyl, 1-pyridinyl, 4-cyclopropylamine C₁₃H₁₆N₄ 228.29 17.9% synthesis yield; mp 104–107°C; HRMS confirmed
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-Methyl, 5-(3,4-dimethoxyphenyl) C₁₂H₁₅N₃O₂ 233.27 Safety data available; hazardous upon exposure

Structural and Functional Insights:

Ethyl vs. methyl substitution at the pyrazole 1-position may confer greater metabolic stability due to reduced oxidative susceptibility .

Synthetic Accessibility :

  • The low yield (17.9%) reported for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine highlights challenges in introducing bulky or heteroaromatic groups. This suggests that the target compound’s synthesis may require optimized coupling conditions for the cyclohexylmethylamine moiety.

Biological Relevance :

  • Pyrazole derivatives with aromatic substituents (e.g., pyridinyl in or dimethoxyphenyl in ) often exhibit enhanced binding to kinase or receptor targets. In contrast, the target compound’s aliphatic cyclohexylmethyl group may favor interactions with hydrophobic binding pockets.

Safety and Handling :

  • Compounds like 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine require stringent safety protocols due to toxicity risks . While similar data are unavailable for the target compound, its structural similarity warrants caution in handling.

Biological Activity

N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Research indicates that modifications to the pyrazole ring and substituents significantly affect its biological properties. For example, variations in the cyclohexylmethyl group can lead to differences in potency against various biological targets .

Table 1: Summary of Structural Modifications and Biological Activities

Compound VariantStructural ModificationBiological Activity
NPD-0227Cyclohexyl substitutionPotent T. cruzi inhibitor
2-[(E)-(2-Phenylpyrazol-3-yl)iminomethyl]phenolPyrazole ring modificationInhibitor of TEAD-YAP interaction
4-amino derivativesVarious aromatic substitutionsAntifungal and antibacterial properties

Biological Assays and Efficacy

Numerous studies have evaluated the biological activity of this compound through in vitro and in vivo assays. These studies reveal its potential as an anti-inflammatory agent, as well as its ability to inhibit cancer cell proliferation.

Case Study: Antitumor Activity

One notable study demonstrated that derivatives of pyrazole compounds exhibit significant antitumor activity across various cancer cell lines. The compound showed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines, with a GI50 range between 0.127–0.560 μM . Mechanistic studies indicated that these compounds could induce apoptosis and cell cycle arrest in ovarian cancer cells.

Pharmacological Applications

The pharmacological applications of this compound are broad, encompassing roles as:

  • Antifungal Agents : Demonstrated efficacy against strains such as Candida albicans.
  • Antitumor Agents : Shown to inhibit various cancer cell lines effectively.
  • Anti-inflammatory Agents : Potential for regulating inflammatory responses through modulation of specific pathways.

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